molecular formula C17H19N3O5 B14757071 Pomalidomide-C4-OH

Pomalidomide-C4-OH

Cat. No.: B14757071
M. Wt: 345.3 g/mol
InChI Key: MBZGGBBHLRSXLQ-UHFFFAOYSA-N
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Description

Pomalidomide-C4-OH, also known as pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory imide drugs. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant antiangiogenic, antiproliferative, and proapoptotic effects, making it a valuable therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pomalidomide is synthesized through a multi-step process. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .

Industrial Production Methods

Industrial production of pomalidomide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . The use of continuous flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is pomalidomide itself, along with various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Pomalidomide has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide exerts its effects through multiple mechanisms:

The molecular targets of pomalidomide include cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific proteins involved in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide is more potent than both thalidomide and lenalidomide, with a better efficacy and toxicity profile. It has shown significant activity in patients who are refractory to other treatments, making it a valuable addition to the therapeutic arsenal .

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23)

InChI Key

MBZGGBBHLRSXLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO

Origin of Product

United States

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